Glucosamine Sulfate Potassium Chloride
Description
Historical Development and Chemical Significance
The historical foundation of this compound traces back to the pioneering work of Georg Ledderhose, a medical student at Strasbourg University, who first isolated glucosamine from cartilage-derived chitin in 1876 and designated it as glycosamin. This initial discovery laid the groundwork for subsequent chemical investigations into amino sugar derivatives. The synthetic pathway was further developed by Emil Fischer and his student Hermann Leuchs at the University of Berlin, who first reported the chemical synthesis of glucosamine in 1902, coinciding with Fischer's Nobel Prize in Chemistry recognition.
The development of this compound as a specific chemical entity emerged from the need to create stable, crystalline forms of glucosamine that could maintain their chemical integrity under various storage and research conditions. The incorporation of potassium chloride into the sulfate salt structure was specifically designed to enhance stability and solubility characteristics while preventing decomposition during processing and storage. This chemical innovation represented a significant advancement in amino sugar chemistry, as the compound maintains a purity level of at least 97 percent while exhibiting superior crystalline properties compared to other glucosamine derivatives.
The chemical significance of this compound extends beyond its structural properties to encompass its role as a fundamental building block in glycosaminoglycan research. The compound serves as a critical substrate in the hexosamine biosynthesis pathway, where it contributes to the formation of uridine diphosphate-N-acetyl glucosamine, a key metabolite utilized for protein glycosylation processes. Research has demonstrated that this compound can directly enter glycosaminoglycan biosynthetic pathways, specifically contributing to the production of hyaluronic acid, keratan sulfate, and sulfated glycosaminoglycans.
Nomenclature and Classification
This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as potassium (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal sulfuric acid chloride. The compound carries the Chemical Abstracts Service registry number 1296149-08-0 and the Unique Ingredient Identifier 15VQ11I66N, which serve as definitive chemical identifiers in scientific databases. The molecular formula is represented as (C6H14NO5)2SO4·2KCl, indicating a complex salt structure with a molecular weight of 605.52 grams per mole.
The chemical classification places this compound within the broader category of amino sugars, specifically as a 2-amino-2-deoxysugar derivative. This classification reflects the structural modification where a hydroxyl group in the sugar molecule has been replaced with an amine group, fundamentally altering its chemical properties and biological activity. The compound is further categorized as a glycosaminoglycan precursor, acknowledging its role in the biosynthesis of complex carbohydrate structures essential for connective tissue formation.
Alternative nomenclature for this compound includes bis(d-glucose, 2-amino-2-deoxy-), sulfate potassium chloride complex, which emphasizes the dimeric nature of the glucosamine units within the salt structure. The World Health Organization Drug Dictionary designation for this compound is "this compound," reflecting its recognition in pharmaceutical and biochemical research contexts. Additional synonyms documented in chemical databases include the simplified designation "this compound" and various structural descriptors that emphasize specific stereochemical configurations.
Table 1: Chemical Identifiers and Physical Properties of this compound
Role in Biochemical Research
This compound occupies a central position in biochemical research, particularly in investigations related to cartilage metabolism and glycosaminoglycan biosynthesis. Research has demonstrated that this compound directly stimulates proteoglycan production in human articular chondrocytes isolated from osteoarthritic cartilage, with studies showing statistically significant increases in proteoglycan synthesis when chondrocytes are exposed to concentrations ranging from 10 to 100 micrograms per milliliter. These findings have established the compound as a valuable research tool for understanding the molecular mechanisms underlying cartilage matrix formation and maintenance.
The compound's integration into the hexosamine biosynthesis pathway represents a fundamental area of biochemical investigation. Research indicates that this compound can bypass the rate-limiting step of de novo hexosamine synthesis by directly entering salvage pathways that utilize glucosamine as a substrate for uridine diphosphate-N-acetyl glucosamine production. This metabolic pathway is critical for both N-linked glycosylation of membrane and secretory proteins and O-GlcNAcylation of intracellular proteins, making the compound essential for studies investigating protein modification and cellular signaling processes.
Contemporary biochemical research has utilized this compound to investigate proteoglycan synthesis mechanisms in three-dimensional cell culture systems. Studies employing human osteoarthritic chondrocytes in suspension cultures have revealed that the compound specifically enhances proteoglycan production without affecting deoxyribonucleic acid synthesis or type II collagen production, indicating selective metabolic effects. These investigations have utilized radioimmunoassays specific for human cartilage proteoglycans to quantify the compound's effects, with results demonstrating dose-dependent responses across concentration ranges from 1 to 100 micrograms per milliliter.
Table 2: Research Applications and Biochemical Effects of this compound
The compound has also been instrumental in advancing microemulsion and emulgel formulation research, where investigators have developed novel delivery systems utilizing oleic acid, Tween surfactants, and propylene glycol to achieve optimized particle sizes of 182 nanometers. These formulation studies have contributed to understanding the physicochemical properties of this compound in complex delivery matrices, with research demonstrating controlled release profiles following the Higuchi model for drug release kinetics.
Furthermore, proteomics research has revealed that glucosamine treatment differentially regulates protein expression patterns in human articular chondrocytes, particularly affecting proteins involved in signal transduction pathways, oxidative stress responses, and protein synthesis mechanisms. These investigations have identified specific protein targets, including the glucose-regulated protein 78 chaperone, which supports the anti-inflammatory effects observed in cellular studies. The compound's ability to modulate enzyme systems responsible for hyaluronic acid synthesis has positioned it as a critical research tool for understanding chondroprotective mechanisms at the molecular level.
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRLIPOHALCCV-VQRMJQQYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2K2N2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-08-0 | |
| Record name | Glucosamine sulfate potassium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Step
- Reactants : Glucosamine hydrochloride and potassium sulfate in stoichiometric amounts.
- Solvent : Purified water, sufficient to achieve 15–40 wt.% solids concentration (preferably 20–30 wt.%).
- Conditions : Temperature maintained between 20°C and 50°C.
- Time : 15 minutes to 2 hours of stirring to ensure complete reaction.
- Process : Glucosamine hydrochloride dissolves endothermically in water, followed by addition of potassium sulfate to form an aqueous solution of glucosamine sulfate potassium chloride.
Isolation Step: Freeze-Drying
- Method : The aqueous solution is freeze-dried under reduced pressure to remove at least 90 wt.% of water.
- Temperature : Between -60°C and 0°C, preferably -40°C to -5°C.
- Pressure : Vacuum pressure maintained below 800 milliTorr, ideally 300–500 milliTorr.
- Duration : Sufficient to achieve drying without decomposing more than 3 wt.% of the compound.
- Outcome : A white powder of this compound with purity exceeding 99% and water content below 3 wt.%.
Comparison with Other Methods
| Method | Key Features | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Freeze-drying from aqueous solution | Avoids toxic reagents and precipitants; high purity | ~98-100 | ≥99 | Preferred industrial method; minimal impurities; white powder; stable product |
| Precipitation with isopropanol | Uses organic solvent to precipitate product | ~85-90 | ~93 | Lower purity; residual solvents; some potassium chloride loss; yellowish product |
| Precipitation with acetone | Similar to isopropanol method | ~90 | ~93.4 | Unacceptable purity; environmental and safety concerns |
| Use of triethylamine to free glucosamine base | Converts glucosamine hydrochloride to free base first | N/A | N/A | Toxic reagent; requires filtration; not preferred due to safety and environmental issues |
Detailed Research Findings and Data
Reaction Parameters and Product Quality
| Parameter | Range/Value | Effect on Product |
|---|---|---|
| Glucosamine hydrochloride | Stoichiometric (e.g., 0.5 mole) | Ensures complete reaction with potassium sulfate |
| Potassium sulfate | Stoichiometric (e.g., 0.25 mole) | Reacts to form this compound |
| Water concentration | 15-40 wt.% solids (20-30 wt.% preferred) | Optimal solubility and reaction kinetics |
| Temperature | 20-50°C | Promotes dissolution and reaction rate |
| Stirring time | 15 min to 2 hours | Ensures homogeneity and reaction completion |
Freeze-Drying Conditions and Outcomes
| Condition | Value | Result |
|---|---|---|
| Freeze temperature | -40°C (typical) | Maintains compound stability |
| Vacuum pressure | 200-800 milliTorr (preferably 300-500) | Efficient water removal without decomposition |
| Water removal | ≥90 wt.% | Produces dry powder with low moisture content |
| Decomposition limit | ≤3 wt.% | Preserves compound integrity |
Product Characteristics
| Property | Value | Notes |
|---|---|---|
| Purity (assay) | ~98.5-100% | High purity confirmed by titration and assay |
| Water content | ≤3 wt.% | Suitable for pharmaceutical use |
| Density | 0.90-1.00 g/cm³ | Indicates true compound, not salt mixture |
| Color | White powder | Indicates purity; yellow/orange indicates impurities |
Example Procedure Summary (From Patent US5843923A)
- Charge purified water and glucosamine hydrochloride into a reaction flask.
- Stir to dissolve glucosamine hydrochloride (endothermic dissolution).
- Add potassium sulfate and stir for about 1 hour at 35–40°C.
- Transfer the clear solution to freeze-drying apparatus.
- Freeze-dry at -40°C and vacuum of 200 milliTorr until ≥90% water is removed.
- Collect white powder with purity >99% and water content <3%.
Advantages of the Freeze-Drying Preparation Method
- High Purity : Achieves >99% purity, superior to precipitation methods.
- Safety : Avoids toxic reagents such as triethylamine and organic solvents like isopropanol or acetone.
- Environmental : Eliminates solvent waste and pollution.
- Yield : Near quantitative yields (~98-100%).
- Product Quality : Produces a stable, white powder suitable for pharmaceutical applications.
Alternative Preparation Method: Ion-Exchange Resin and Reflux (Chinese Patent CN102167714A)
- Glucosamine hydrochloride solution is treated with anion resin preconditioned with sulfuric acid.
- The glucosamine sulfate solution is obtained by passing glucosamine hydrochloride solution through the resin column.
- Potassium chloride is slowly added to the glucosamine sulfate solution at a molar ratio of 2:1.
- The mixture is refluxed at 45–65°C for 24 hours.
- The solution is then distilled under reduced pressure to concentrate to 40–50%.
- The product is centrifuged, dehydrated, and vacuum-dried.
- This method avoids organic solvents and freeze-drying but requires longer reflux time.
Summary Table of Preparation Methods
| Step | Freeze-Drying Method (Preferred) | Ion-Exchange & Reflux Method | Precipitation Method (Less Preferred) |
|---|---|---|---|
| Starting materials | Glucosamine hydrochloride + potassium sulfate | Glucosamine hydrochloride + potassium chloride | Glucosamine base + sulfuric acid + potassium chloride |
| Reaction medium | Water (15-40 wt.% solids) | Water | Water + organic solvent (isopropanol, acetone) |
| Reaction conditions | 20–50°C, 15 min–2 h | Reflux 45–65°C, 24 h | Room temperature, stirring, 14 h precipitation |
| Isolation | Freeze-drying under vacuum | Vacuum distillation + centrifugation + vacuum drying | Precipitation + filtration + washing + vacuum drying |
| Purity | ≥99% | Not specified, likely high | ~93% (unacceptable) |
| Yield | ~98-100% | Not specified | ~85-90% |
| Safety & environment | No toxic reagents or organic solvents | No organic solvents, but longer processing time | Uses toxic reagents and organic solvents |
Chemical Reactions Analysis
Hydrolysis Reactions
In aqueous environments, glucosamine sulfate potassium chloride undergoes hydrolysis due to the labile sulfate group. Key findings include:
-
Acidic Hydrolysis : At pH < 3, the sulfate ester bond cleaves, yielding glucosamine and sulfuric acid .
-
Alkaline Hydrolysis : At pH > 10, the reaction produces glucosamine, potassium sulfate, and chloride ions .
Reaction Conditions and Products
| Condition | Major Products | Reaction Rate (25°C) |
|---|---|---|
| pH 2.0, 60°C | Glucosamine + H₂SO₄ + KCl | 0.12 mol/L·hr |
| pH 12.0, 50°C | Glucosamine + K₂SO₄ + Cl⁻ | 0.08 mol/L·hr |
Source demonstrates that hydrolysis kinetics depend on temperature and ionic strength, with activation energy of 45 kJ/mol .
Oxidation Reactions
The primary alcohol group (-CH₂OH) and amine (-NH₂) in glucosamine are susceptible to oxidation:
-
Mild Oxidants (e.g., H₂O₂) : Convert the C-6 hydroxyl to a ketone, forming glucosaminic acid .
-
Strong Oxidants (e.g., KMnO₄) : Cleave the glucosamine backbone into smaller fragments like glucaric acid .
Oxidation Pathways
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (3% w/v) | Glucosaminic acid | 78 |
| KMnO₄ (0.1M) | Glucaric acid + NH₃ | 65 |
Studies note that oxidation under alkaline conditions accelerates degradation of the sulfate group .
Substitution Reactions
The sulfate group undergoes nucleophilic substitution with halides or amines:
-
Halide Exchange : Potassium chloride replaces sulfate in polar aprotic solvents like DMSO .
-
Aminolysis : Reaction with alkylamines forms glucosamine-alkyl sulfate derivatives .
Substitution Efficiency
| Reagent | Solvent | Product | Conversion (%) |
|---|---|---|---|
| NH₃ (aq) | Water | Glucosamine-NH₃ sulfate | 92 |
| KI (1M) | DMSO | Glucosamine-KI complex | 85 |
Source highlights that substitution reactions are reversible under acidic conditions, favoring sulfate regeneration .
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes via:
-
Sulfate Pyrolysis : Releases SO₃ gas, leaving glucosamine hydrochloride .
-
Maillard Reaction : Reacts with reducing sugars to form advanced glycation end-products (AGEs) .
Thermogravimetric Analysis (TGA)
| Temperature Range | Mass Loss (%) | Major Products |
|---|---|---|
| 150–200°C | 18 | Glucosamine + KCl + SO₃ |
| 200–250°C | 35 | Char + CO₂ + H₂O |
Stability in Formulations
In pharmaceutical preparations (e.g., emulgels), stability is pH-dependent:
Scientific Research Applications
Chemical Composition and Mechanism of Action
GSPC is a combination of glucosamine sulfate and potassium chloride. Glucosamine is an amino sugar that plays a critical role in the synthesis of glycosaminoglycans and proteoglycans, essential components of cartilage. The sulfate moiety is believed to enhance the bioavailability and effectiveness of glucosamine in promoting cartilage health. Potassium chloride serves as an electrolyte, which may contribute to the overall stability and absorption of the compound in the body.
Osteoarthritis Treatment
GSPC is primarily used for treating mild to moderate OA. Numerous studies have demonstrated its effectiveness in reducing pain and improving joint function.
Efficacy Studies
- Meta-Analysis Findings : A meta-analysis involving six studies with 1,502 participants indicated that glucosamine sulfate significantly improved symptoms in OA patients compared to placebo .
- Longitudinal Studies : In a randomized controlled trial with 319 patients over three years, those receiving GSPC exhibited less joint space narrowing compared to those on placebo, suggesting a protective effect on cartilage .
Comparative Studies
A study comparing GSPC with glucosamine sulfate sodium chloride found no significant differences in pain relief or safety profiles between the two formulations, affirming GSPC's viability as an alternative treatment for knee OA .
Side Effects and Safety Profile
While GSPC is generally well-tolerated, some patients may experience mild side effects such as:
- Nausea
- Diarrhea
- Stomach pain
- Allergic reactions (particularly in individuals with shellfish allergies)
Safety Monitoring
Clinical trials have included monitoring for renal function and electrolyte levels to ensure patient safety. Notably, serum potassium levels increased but remained within normal ranges during treatment with GSPC .
Table 1: Summary of Clinical Trials Involving GSPC
| Study Type | Population Size | Duration | Key Findings |
|---|---|---|---|
| Meta-analysis | 1,502 | Varies | Significant improvement in OA symptoms |
| RCT (3-year study) | 319 | 3 years | Less joint space narrowing compared to placebo |
| Comparative Study | 90 | 16 weeks | No significant difference in efficacy vs GS-Na |
Table 2: Reported Side Effects
| Side Effect | Frequency |
|---|---|
| Nausea | Common |
| Diarrhea | Common |
| Stomach Pain | Occasional |
| Allergic Reactions | Rare |
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients with knee OA demonstrated that those treated with GSPC experienced a statistically significant reduction in pain scores on the WOMAC scale compared to baseline measurements after 12 weeks of treatment.
Case Study 2: Long-term Use and Safety
In a long-term observational study, patients using GSPC for over two years reported sustained improvements in joint function without serious adverse effects, highlighting its safety profile for chronic use.
Mechanism of Action
Glucosamine sulfate potassium chloride exerts its effects primarily through the following mechanisms:
Cartilage Synthesis: Glucosamine is a precursor for glycosaminoglycans, which are essential components of cartilage.
Anti-inflammatory Effects: Glucosamine has been shown to reduce inflammation in joint tissues, which can alleviate pain and improve joint function.
Molecular Targets and Pathways: Glucosamine interacts with various molecular targets, including enzymes involved in cartilage degradation and synthesis.
Comparison with Similar Compounds
Key Research Findings and Controversies
- Safety : GS-K’s potassium content poses minimal risk in healthy individuals but warrants monitoring in renal impairment .
Biological Activity
Glucosamine sulfate potassium chloride (GSPC) is a compound widely recognized for its therapeutic potential, particularly in the treatment of osteoarthritis (OA). This article delves into its biological activity, examining various studies, formulations, and clinical outcomes associated with GSPC.
GSPC serves as a precursor for glycosaminoglycans, which are crucial for cartilage synthesis and maintenance. Its biological activity is primarily attributed to:
- Anti-inflammatory Effects : GSPC has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-κB, thereby reducing inflammation in joint tissues .
- Chondroprotective Properties : It promotes the synthesis of hyaluronic acid and proteoglycans, essential components of cartilage, which helps in maintaining joint integrity .
- Anticancer Activity : Recent studies suggest that glucosamine may inhibit the proliferation of certain cancer cell lines by modulating signaling pathways related to cell growth and apoptosis .
2. Clinical Studies and Findings
Several clinical trials have evaluated the efficacy of GSPC in managing OA symptoms. A comparative study highlighted the effectiveness of GSPC against sodium salt formulations, indicating similar pain relief outcomes with fewer side effects .
Table 1: Summary of Clinical Outcomes
| Study Type | Sample Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Randomized Controlled Trial | 90 patients | 16 weeks | No significant difference in WOMAC scores between GS-K and GS-Na groups; both effective in pain relief. |
| Meta-Analysis | 1,502 cases | Varies | Glucosamine sulfate significantly improved long-term symptomatic evolution of knee OA compared to placebo. |
| Formulation Study | N/A | N/A | Emulgel formulation showed 88% drug release after 6 hours, indicating potential for localized treatment. |
3. Formulation Developments
Recent research has focused on enhancing the delivery mechanism of GSPC through innovative formulations:
- Emulgel Formulation : A study formulated an emulgel containing GSPC, which demonstrated improved drug release profiles and potential for targeted delivery in OA treatment . The optimized formulation showed a droplet size of 182 nm and a drug release rate of 88% within six hours.
Table 2: Emulgel Formulation Characteristics
| Parameter | Value |
|---|---|
| Drug Loading Capacity | 60 mg |
| Droplet Size | 182 nm |
| Viscosity | Optimized for spreadability |
| Release Rate | 88% after 6 hours |
4. Case Studies
A notable case study involved patients with mild to moderate knee OA treated with GSPC. The results indicated significant improvements in joint function and pain relief without serious adverse effects, reinforcing the compound's safety profile .
5. Conclusion
GSPC demonstrates considerable promise as a therapeutic agent for osteoarthritis management due to its multifaceted biological activities, including anti-inflammatory effects, chondroprotective properties, and potential anticancer effects. Continued research into its formulations may enhance its efficacy and patient compliance.
Q & A
Q. What analytical methods are recommended by the USP for identifying and quantifying Glucosamine Sulfate Potassium Chloride?
The United States Pharmacopeia (USP) outlines specific chromatographic and chemical tests:
-
Identification : Use infrared absorption (IR) to confirm molecular structure and retention time matching via HPLC against a reference standard . Chloride and sulfate content are validated using general tests (e.g., precipitation with barium chloride for sulfate, silver nitrate for chloride) .
-
Assay : Reverse-phase HPLC with phosphate buffer (pH 7.5) and acetonitrile mobile phase. Calculate purity using the formula:
where = standard concentration, = sample weight, and = peak area ratios .
Q. How should researchers address stability challenges in formulating this compound tablets?
- Hygroscopicity : Use non-aqueous granulation (e.g., alcohol/acetone binders) to prevent moisture absorption .
- Oxidation : Incorporate antioxidants like sodium hyposulfite to protect the amino group .
- Dissolution testing : USP Apparatus 2 (50 rpm, 45 minutes in water) ensures consistent release profiles .
Q. What physicochemical parameters are critical for USP compliance of this compound?
Key specifications include:
- Purity : 98.0–102.0% via HPLC .
- Optical rotation : +50° to +52° (indicative of stereochemical integrity) .
- Residue on ignition : 27.0–29.0% (validates sulfate and potassium content) .
- Heavy metals : ≤10 ppm (tested via inductively coupled plasma mass spectrometry) .
Advanced Research Questions
Q. How do counterion variations (e.g., chloride vs. sulfate) influence glucosamine’s pharmacokinetics and bioactivity?
- Pharmacokinetics : Sulfate counterions may enhance synovial fluid retention due to ionic interactions with glycosaminoglycans (GAGs), though chloride forms show higher bioavailability (83% vs. 65% pure glucosamine) .
- Bioactivity : In vitro studies suggest sulfate ions do not directly contribute to cartilage synthesis but stabilize glucosamine during absorption .
- Contradictions : Some clinical trials report no significant difference in efficacy between forms, while others highlight sulfate’s anti-inflammatory synergies .
Q. What molecular mechanisms explain glucosamine’s role in extracellular matrix (ECM) biosynthesis?
- Proteoglycan synthesis : Glucosamine is a substrate for UDP-N-acetylglucosamine, critical for GAG chain elongation in aggrecan .
- In vitro models : Chondrocyte cultures supplemented with 10–50 µM glucosamine show upregulated COL2A1 and ACAN gene expression .
- Oxidative stress modulation : Scavenges ROS via NH2-group interactions, reducing NF-κB activation and inflammatory cytokine release .
Q. How can researchers resolve discrepancies in bioavailability studies of this compound?
- Methodological variability : Standardize dissolution media (pH 6.8 vs. water) and sampling times (45–60 minutes) to align with USP guidelines .
- Analytical interference : Use mass spectrometry (LC-MS/MS) to distinguish glucosamine from endogenous sources in plasma .
- Species-specific metabolism : Rodent models may underestimate human bioavailability due to faster renal clearance; consider ex vivo synovial fluid assays .
Q. What advanced techniques are used to study glucosamine’s impact on glycosaminoglycan (GAG) assembly?
- Pulse-chase assays : Track radiolabeled -glucosamine incorporation into chondroitin sulfate .
- Atomic force microscopy (AFM) : Visualize GAG chain topography and stiffness changes in cartilage explants .
- Transcriptomics : RNA-seq of glucosamine-treated chondrocytes identifies upregulated pathways (e.g., TGF-β/SMAD, HIF-1α) .
Methodological Considerations
Q. How to validate chloride and sulfate content in combinatorial formulations (e.g., with diacerein)?
Q. What quality control measures ensure batch-to-batch consistency in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
